2-Chloro-n,n-diisobutylacetamide
Overview
Description
2-Chloro-N,N-diisobutylacetamide is an organic compound with the molecular formula C10H20ClNO. It is a chlorinated derivative of N,N-diisobutylacetamide, which is used in various scientific and industrial applications. This compound is known for its versatility and reactivity, making it a valuable substance in research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N,N-diisobutylacetamide typically involves the chlorination of N,N-diisobutylacetamide. This reaction can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar chlorination techniques. Large reactors equipped with efficient cooling systems are used to maintain the reaction temperature and to handle the exothermic nature of the chlorination process. The product is then purified through distillation or recrystallization to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diisobutylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atom, which makes the compound highly reactive.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include various chlorinated and dechlorinated derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-N,N-diisobutylacetamide is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 2-Chloro-N,N-diisobutylacetamide exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved are determined by the specific biological or chemical processes being studied.
Comparison with Similar Compounds
2-Chloro-N,N-diisobutylacetamide is similar to other chlorinated acetamide derivatives, such as 2-Chloro-N-methylacetamide and 2-Chloro-N-ethylacetamide. its unique structure and reactivity profile set it apart from these compounds. The presence of the diisobutyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important substance in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Understanding its preparation methods, chemical reactions, and applications is essential for its effective use in various fields.
Properties
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)6-12(7-9(3)4)10(13)5-11/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVSNCMWOCPYNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277770 | |
Record name | 2-chloro-n,n-diisobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-82-9 | |
Record name | 5326-82-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n,n-diisobutylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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